molecular formula C12H17ClF3NO B1512270 rac Hydroxyethyl Norfenfluramine Hydrochloride CAS No. 54779-69-0

rac Hydroxyethyl Norfenfluramine Hydrochloride

Cat. No.: B1512270
CAS No.: 54779-69-0
M. Wt: 283.72 g/mol
InChI Key: YPKCUTWJTVISRH-UHFFFAOYSA-N
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Description

rac Hydroxyethyl Norfenfluramine Hydrochloride is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Hydroxyethyl Norfenfluramine Hydrochloride typically involves multiple steps. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol . This intermediate can then be further reacted with appropriate reagents to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

rac Hydroxyethyl Norfenfluramine Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

rac Hydroxyethyl Norfenfluramine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac Hydroxyethyl Norfenfluramine Hydrochloride involves its interaction with specific molecular targets and pathways The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac Hydroxyethyl Norfenfluramine Hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which includes both an amino group and a hydroxyl group

Properties

CAS No.

54779-69-0

Molecular Formula

C12H17ClF3NO

Molecular Weight

283.72 g/mol

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol;hydrochloride

InChI

InChI=1S/C12H16F3NO.ClH/c1-9(16-5-6-17)7-10-3-2-4-11(8-10)12(13,14)15;/h2-4,8-9,16-17H,5-7H2,1H3;1H

InChI Key

YPKCUTWJTVISRH-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl

Origin of Product

United States

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